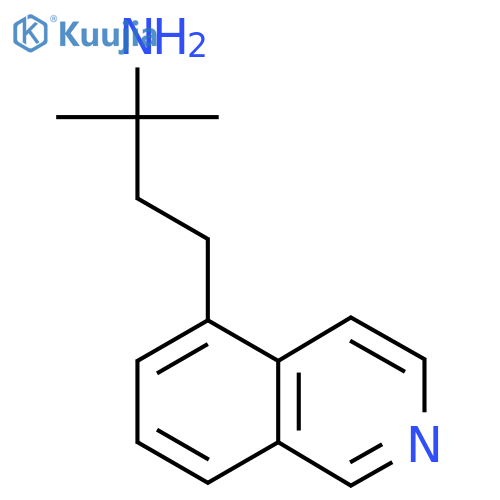Cas no 2229526-03-6 (4-(isoquinolin-5-yl)-2-methylbutan-2-amine)

2229526-03-6 structure
商品名:4-(isoquinolin-5-yl)-2-methylbutan-2-amine
4-(isoquinolin-5-yl)-2-methylbutan-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(isoquinolin-5-yl)-2-methylbutan-2-amine
- EN300-1727025
- 2229526-03-6
-
- インチ: 1S/C14H18N2/c1-14(2,15)8-6-11-4-3-5-12-10-16-9-7-13(11)12/h3-5,7,9-10H,6,8,15H2,1-2H3
- InChIKey: ZMSGLHNPOJOYOH-UHFFFAOYSA-N
- ほほえんだ: NC(C)(C)CCC1=CC=CC2C=NC=CC1=2
計算された属性
- せいみつぶんしりょう: 214.146998583g/mol
- どういたいしつりょう: 214.146998583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
4-(isoquinolin-5-yl)-2-methylbutan-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1727025-0.5g |
4-(isoquinolin-5-yl)-2-methylbutan-2-amine |
2229526-03-6 | 0.5g |
$1097.0 | 2023-09-20 | ||
| Enamine | EN300-1727025-1.0g |
4-(isoquinolin-5-yl)-2-methylbutan-2-amine |
2229526-03-6 | 1g |
$1142.0 | 2023-06-04 | ||
| Enamine | EN300-1727025-2.5g |
4-(isoquinolin-5-yl)-2-methylbutan-2-amine |
2229526-03-6 | 2.5g |
$2240.0 | 2023-09-20 | ||
| Enamine | EN300-1727025-5g |
4-(isoquinolin-5-yl)-2-methylbutan-2-amine |
2229526-03-6 | 5g |
$3313.0 | 2023-09-20 | ||
| Enamine | EN300-1727025-1g |
4-(isoquinolin-5-yl)-2-methylbutan-2-amine |
2229526-03-6 | 1g |
$1142.0 | 2023-09-20 | ||
| Enamine | EN300-1727025-10.0g |
4-(isoquinolin-5-yl)-2-methylbutan-2-amine |
2229526-03-6 | 10g |
$4914.0 | 2023-06-04 | ||
| Enamine | EN300-1727025-10g |
4-(isoquinolin-5-yl)-2-methylbutan-2-amine |
2229526-03-6 | 10g |
$4914.0 | 2023-09-20 | ||
| Enamine | EN300-1727025-0.25g |
4-(isoquinolin-5-yl)-2-methylbutan-2-amine |
2229526-03-6 | 0.25g |
$1051.0 | 2023-09-20 | ||
| Enamine | EN300-1727025-0.1g |
4-(isoquinolin-5-yl)-2-methylbutan-2-amine |
2229526-03-6 | 0.1g |
$1005.0 | 2023-09-20 | ||
| Enamine | EN300-1727025-5.0g |
4-(isoquinolin-5-yl)-2-methylbutan-2-amine |
2229526-03-6 | 5g |
$3313.0 | 2023-06-04 |
4-(isoquinolin-5-yl)-2-methylbutan-2-amine 関連文献
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
2229526-03-6 (4-(isoquinolin-5-yl)-2-methylbutan-2-amine) 関連製品
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 5587-61-1(Triisocyanato(methyl)silane)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
